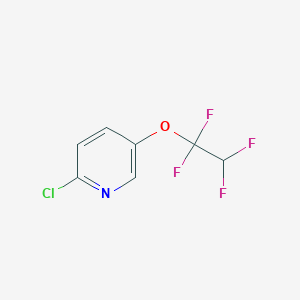
2-Chloro-5-(1,1,2,2-tetrafluoroethoxy)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-(1,1,2,2-tetrafluoroethoxy)pyridine is a chemical compound with the molecular formula C7H4ClF4NO It is characterized by the presence of a pyridine ring substituted with a chloro group and a tetrafluoroethoxy group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(1,1,2,2-tetrafluoroethoxy)pyridine typically involves the reaction of 2-chloropyridine with 1,1,2,2-tetrafluoroethanol in the presence of a base. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalytic hydrogenation and Bamberger rearrangement in a one-pot process has been reported to achieve high yields and purity .
化学反応の分析
Types of Reactions: 2-Chloro-5-(1,1,2,2-tetrafluoroethoxy)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols can react with the chloro group in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride can be employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminopyridine derivative .
科学的研究の応用
2-Chloro-5-(1,1,2,2-tetrafluoroethoxy)pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 2-Chloro-5-(1,1,2,2-tetrafluoroethoxy)pyridine involves its interaction with specific molecular targets. The chloro and tetrafluoroethoxy groups contribute to its binding affinity and specificity. The compound may inhibit enzymes or receptors by forming stable complexes, thereby modulating biological pathways .
類似化合物との比較
- 2-Chloro-5-(trifluoromethyl)pyridine
- 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline
Comparison: Compared to similar compounds, 2-Chloro-5-(1,1,2,2-tetrafluoroethoxy)pyridine exhibits unique properties due to the presence of the tetrafluoroethoxy group. This group enhances its chemical stability and reactivity, making it a valuable intermediate in various synthetic processes .
生物活性
2-Chloro-5-(1,1,2,2-tetrafluoroethoxy)pyridine is a fluorinated pyridine derivative with potential applications in medicinal chemistry and agrochemical development. This compound exhibits biological activity that may be harnessed for various therapeutic and agricultural purposes. Understanding its biological activity is crucial for developing effective applications.
- Molecular Formula : C8H5ClF4NO
- Molecular Weight : 241.57 g/mol
- Structure : The compound features a pyridine ring substituted with a chloro group and a tetrafluoroethoxy moiety, which enhances its lipophilicity and biological interactions.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound can form covalent bonds with nucleophilic sites in enzymes, leading to inhibition of their activity. This property is particularly useful in the design of enzyme inhibitors for therapeutic applications.
- Antiviral Activity : Preliminary studies suggest that derivatives of pyridine compounds exhibit antiviral properties. The specific mechanism involves interference with viral replication processes.
Biological Activity Data
Case Studies
- Telomerase Inhibition Study : A related study synthesized various 2-chloro-pyridine derivatives and evaluated their effects on telomerase activity. One derivative exhibited significant inhibition with an IC50 value of 0.8 µM against telomerase, suggesting potential for cancer treatment applications .
- Antiviral Research : A patent highlighted the use of pyridine derivatives for treating viral infections such as HSV-1 and HSV-2. The compounds demonstrated potent antiviral effects, indicating that similar structures may offer therapeutic benefits against viral pathogens .
特性
分子式 |
C7H4ClF4NO |
|---|---|
分子量 |
229.56 g/mol |
IUPAC名 |
2-chloro-5-(1,1,2,2-tetrafluoroethoxy)pyridine |
InChI |
InChI=1S/C7H4ClF4NO/c8-5-2-1-4(3-13-5)14-7(11,12)6(9)10/h1-3,6H |
InChIキー |
PDDHRCJRNNOSBO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC=C1OC(C(F)F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















